molecular formula C5H9NO2 B124621 4-(Hydroxymethyl)pyrrolidin-2-one CAS No. 64320-89-4

4-(Hydroxymethyl)pyrrolidin-2-one

Cat. No. B124621
CAS RN: 64320-89-4
M. Wt: 115.13 g/mol
InChI Key: KTOFYLXSANIPND-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)pyrrolidin-2-one is an intermediate in the preparation of aminopiperidines and related compounds as MCH receptor modulators useful in the treatment of metabolic, feeding, and sexual disorders in humans . It is found in the nuclei of many natural products and biologically active molecules.


Synthesis Analysis

This compound can be synthesized by the Petasis reaction . The Petasis reaction is a multi-component reaction that allows for the efficient synthesis of a variety of organic compounds, including alkylaminophenol compounds .


Molecular Structure Analysis

The molecular formula of this compound is C5H9NO2 . It has a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 121°C (decomposes), a boiling point of 346.0±15.0 °C at 760 mmHg, and a density of 1.2±0.1 g/cm3 .

Scientific Research Applications

Magnetic and Optical Properties

4-(Hydroxymethyl)pyrrolidin-2-one has been utilized in the chemistry of lanthanide clusters. For example, a study by Alexandropoulos et al. (2011) discusses its use in creating a new family of Ln(III)(9) clusters with unique magnetic and optical properties, such as single-molecule magnetism and red photoluminescence in Dy(III) and Eu(III) analogues respectively (Alexandropoulos et al., 2011).

Crystal Structure Studies

The compound's crystal structure and molecular arrangement have been analyzed, as shown in a study by Mohammat et al. (2008), where the pyrrolidin-2-one ring's conformation and intermolecular interactions were detailed (Mohammat et al., 2008).

Synthesis of Biologically Active Compounds

This compound serves as a key intermediate in synthesizing biologically active compounds. Curtis et al. (2007) describe its use in creating amino pyrrolidines, which are moderate inhibitors of beta-galactosidase (Curtis et al., 2007).

Preparation of Enantiopure Derivatives

The preparation of enantiopure N-substituted 4-hydroxy-pyrrolidin-2-ones has been demonstrated by Chang et al. (2000), highlighting the compound's significance in stereochemistry (Chang et al., 2000).

Synthesis of Conformationally Restricted Analogs

Research by Galeazzi et al. (2005) and others has focused on synthesizing conformationally restricted analogs of β-homoserine and other compounds using derivatives of this compound, demonstrating its utility in creating specialized molecular structures (Galeazzi et al., 2005).

Catalysis and Synthesis Integration

The compound's derivatives have been used in catalysis, as shown in a study by Clique et al. (2002), where they played a role in one-pot coupling reactions involving propargylamines, vinyl sulfones, and phenols (Clique et al., 2002).

Inclusion in Bioactive Compounds

Conti et al. (2006) explored the use of this compound derivatives in synthesizing bioactive compounds, emphasizing its role in pharmaceutical chemistry (Conti et al., 2006).

Nucleic Acid Research

The compound has been used in nucleic acid research, for instance, in the synthesis of intercalating nucleic acids (INAs) featuring N-(pyren-1-ylmethyl)azasugar moieties as detailed by Filichev and Pedersen (2003) (Filichev & Pedersen, 2003).

Antioxidant Activity Studies

Recently, Nguyen et al. (2022) conducted a study on derivatives of this compound, highlighting their potential as antioxidants, particularly in the context of radical scavenging activities (Nguyen et al., 2022).

Safety and Hazards

4-(Hydroxymethyl)pyrrolidin-2-one can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fumes/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The pyrrolidine ring, which is a key feature of 4-(Hydroxymethyl)pyrrolidin-2-one, is a versatile scaffold for the development of novel biologically active compounds . Therefore, future research may focus on exploring the pharmacophore space of pyrrolidine derivatives for the treatment of various human diseases .

properties

IUPAC Name

4-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOFYLXSANIPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570538
Record name 4-(Hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64320-89-4
Record name 4-(Hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)pyrrolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-(Hydroxymethyl)pyrrolidin-2-one a valuable building block in organic synthesis?

A: this compound, a chiral γ-lactam, serves as a versatile precursor for synthesizing conformationally restricted amino acid analogs. Its rigid structure and existing chirality make it particularly useful for creating molecules with defined three-dimensional shapes, which is crucial in drug discovery for achieving specific interactions with biological targets. [, ]

Q2: What innovative synthetic approaches have been explored using this compound as a starting material?

A: Researchers have successfully employed this compound in the synthesis of a conformationally restricted analog of α-methylhomoserine. This involved a stereoselective acylation–alkylation sequence, showcasing the compound's utility in building complex molecules with controlled stereochemistry. [] Additionally, electrophilic amination of this chiral γ-lactam has led to the formation of highly stable atropisomers, further expanding its synthetic potential. [, ]

Q3: What are the implications of achieving stable atropisomers from this compound derivatives?

A: Atropisomers are stereoisomers arising from restricted rotation around a single bond. The ability to generate stable atropisomers from this compound derivatives is significant because it allows for the isolation and study of individual isomers with potentially distinct biological activities. This control over molecular shape is highly relevant in medicinal chemistry for optimizing drug-target interactions and enhancing pharmacological properties. [, ]

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